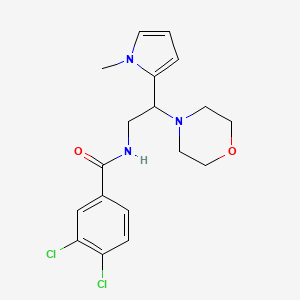![molecular formula C23H31N5O2 B2834542 N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide CAS No. 1796915-60-0](/img/structure/B2834542.png)
N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclopentyl group, a phenylpiperidinyl group, and a piperazinylacetamide moiety, making it an interesting subject for chemical research and potential pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This can be achieved by reacting cyclopentanone with cyanide sources under basic conditions.
Synthesis of the phenylpiperidinyl intermediate: This involves the reaction of phenylacetic acid with piperidine under acidic conditions, followed by oxidation to introduce the ketone group.
Coupling of intermediates: The cyanocyclopentyl and phenylpiperidinyl intermediates are then coupled using a piperazine linker under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenylpiperidinyl group can be further oxidized to introduce additional functional groups.
Reduction: The ketone group in the phenylpiperidinyl moiety can be reduced to form alcohols.
Substitution: The cyanocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms and synthetic methodologies.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylpiperidinyl group suggests potential binding to neurotransmitter receptors, while the piperazinylacetamide moiety may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c24-18-23(10-4-5-11-23)25-21(29)17-26-13-15-27(16-14-26)20-9-6-12-28(22(20)30)19-7-2-1-3-8-19/h1-3,7-8,20H,4-6,9-17H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFQUWWVQCDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3CCCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)
![2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2834464.png)


![3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2834473.png)
![3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2834474.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2834475.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2834476.png)

![1-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2834479.png)
![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)
![3-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2834481.png)
